molecular formula C16H17N3O4S B3733613 ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate

ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate

Cat. No. B3733613
M. Wt: 347.4 g/mol
InChI Key: UJLIIQXCALFIML-UHFFFAOYSA-N
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Description

Ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate is a chemical compound that has been widely used in scientific research due to its potential as an anti-cancer agent.

Scientific Research Applications

Ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Mechanism of Action

The exact mechanism of action of ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of a key enzyme involved in DNA replication and repair, known as thymidylate synthase. This leads to a decrease in the production of DNA, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory cytokines and to scavenge free radicals, which can cause cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate in lab experiments is its potency as an anti-cancer agent. It has been shown to be effective at low concentrations, which can save time and resources in experimental design. However, one limitation is its potential toxicity. It has been shown to have cytotoxic effects on normal cells as well as cancer cells, which can limit its clinical applications.

Future Directions

There are several future directions for research on ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate. One area of interest is its potential as a combination therapy with other anti-cancer agents. It has been shown to enhance the efficacy of certain chemotherapy drugs, which could lead to improved treatment outcomes for cancer patients. Additionally, further studies are needed to determine its safety and efficacy in animal models and in clinical trials. Finally, research on its mechanism of action could lead to the development of more potent and selective anti-cancer agents.
In conclusion, ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate is a promising chemical compound with potential applications in cancer research. Its anti-cancer properties, anti-inflammatory and antioxidant effects, and mechanism of action make it a valuable tool for scientific investigation. Further research is needed to fully understand its potential and limitations, and to explore new avenues for its use in cancer treatment.

properties

IUPAC Name

ethyl 3-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-3-23-15(22)11-5-4-6-12(8-11)18-14(21)9-24-16-17-10(2)7-13(20)19-16/h4-8H,3,9H2,1-2H3,(H,18,21)(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLIIQXCALFIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate
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